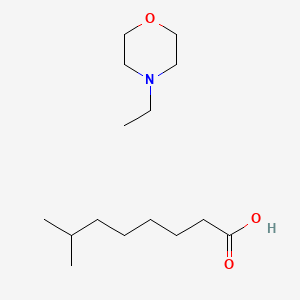
Einecs 298-617-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine involves the reaction of citric acid (1,2,3-Propanetricarboxylic acid, 2-hydroxy-) with ethanolamine. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where citric acid and ethanolamine are combined under optimized conditions. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine has various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with other amines: These compounds have similar structures but differ in the amine component.
Citric acid derivatives: Compounds derived from citric acid with different substituents.
Uniqueness
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, reaction products with ethanolamine is unique due to its specific combination of citric acid and ethanolamine, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in various fields .
Properties
CAS No. |
93820-38-3 |
|---|---|
Molecular Formula |
C15H31NO3 |
Molecular Weight |
273.41 g/mol |
IUPAC Name |
4-ethylmorpholine;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C6H13NO/c1-8(2)6-4-3-5-7-9(10)11;1-2-7-3-5-8-6-4-7/h8H,3-7H2,1-2H3,(H,10,11);2-6H2,1H3 |
InChI Key |
SVEQKPCITHIBLK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOCC1.CC(C)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















